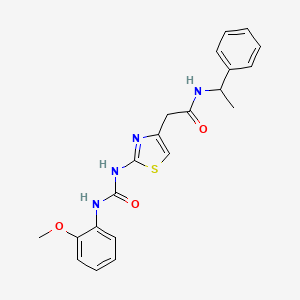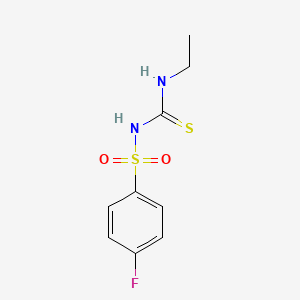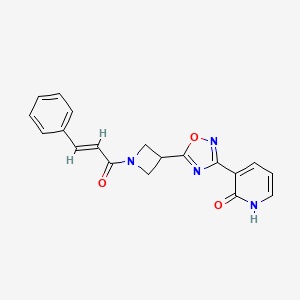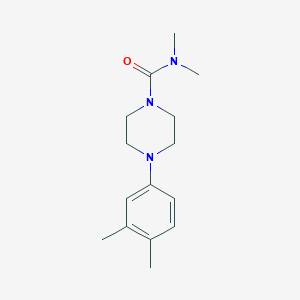
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pharmacological Properties Analysis
The compound of interest, 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)acetamide, shares structural similarities with the ureido-acetamide class of compounds, which have been studied for their pharmacological properties as non-peptide cholecystokinin-B (CCKB) receptor antagonists. One such compound, RP 72540, has been shown to have nanomolar affinity for CCKB receptors across various species and exhibits selectivity over CCKA receptors. These compounds, including RP 72540, have also demonstrated high affinity for gastrin binding sites and have been effective in inhibiting gastric acid secretion in vivo, suggesting potential therapeutic applications in gastrointestinal disorders .
Synthesis Analysis
The synthesis of related acetamide derivatives has been explored in the context of anticancer properties. For instance, a linear synthesis approach was used to create novel 2-chloro N-aryl substituted acetamide derivatives, which were then characterized using various spectroscopic techniques such as LCMS, IR, 1H and 13C NMR. These compounds were evaluated for their cytotoxic effects on different human cancer cell lines, with some showing significant cytotoxicity, indicating the potential for further development as anticancer agents .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The synthesis process typically involves the formation of the acetamide linkage and the incorporation of various substituents that can influence the compound's pharmacological profile. The characterization of these compounds, as mentioned, includes spectroscopic methods that confirm the structure and purity of the synthesized molecules .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the presence of functional groups such as the ureido linkage and thiazole ring. These groups can participate in various chemical reactions, which can be exploited to modify the compound's structure and, consequently, its biological activity. For example, the introduction of methoxy groups has been shown to impact the cytotoxicity of related compounds against cancer cell lines .
Physical and Chemical Properties Analysis
Acetamide derivatives exhibit a range of physical and chemical properties that are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetics. The presence of specific functional groups, such as the thiazole ring and ureido linkage, can also affect the compound's ability to interact with biological targets, such as CCKB receptors .
科学的研究の応用
Antimicrobial Activity
Compounds with thiazole and ureido functionalities have shown significant antimicrobial properties. For instance, 7-alpha-methoxypyrimidinyl-ureidocephalosporins have exhibited a broad range of antimicrobial activity against both Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers, demonstrating potent activity against anaerobes as well (Maier et al., 1986). These findings highlight the potential of similar compounds for the development of new antibiotics.
Anticancer and Antiviral Activities
Thiazole and thiadiazole derivatives have been synthesized and evaluated for their selective antagonistic properties against human adenosine A3 receptors. One of the compounds showed a Ki value of 0.79 nM at human adenosine A3 receptors and demonstrated antagonistic property in a functional assay, indicating its potential in cancer therapy (Jung et al., 2004). Additionally, some thiazolidinone derivatives have shown selective inhibition of leukemia cell lines, suggesting their use in anticancer treatments (Havrylyuk et al., 2013).
Receptor Antagonism and Enzyme Inhibition
The pharmacological properties of ureido-acetamides as non-peptide cholecystokinin-B (CCKB) receptor antagonists have been explored, showing their potential in the development of drugs targeting CCKB receptors (Bertrand et al., 1994). This demonstrates the broad applicability of ureido-acetamide derivatives in receptor antagonism.
特性
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-14(15-8-4-3-5-9-15)22-19(26)12-16-13-29-21(23-16)25-20(27)24-17-10-6-7-11-18(17)28-2/h3-11,13-14H,12H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDNEWNFZOMGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2549568.png)
![(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2549569.png)


![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)
![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2549577.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)
![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)
![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)
![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)

